2-Methoxybenzyl quinoline-1(2H)-carboxylate
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Overview
Description
2-Methoxybenzyl quinoline-1(2H)-carboxylate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a 2-methoxybenzyl group and a carboxylate ester functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxybenzyl quinoline-1(2H)-carboxylate typically involves the condensation of 2-methoxybenzyl chloride with quinoline-1(2H)-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced reaction times. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-Methoxybenzyl quinoline-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products Formed
Oxidation: Formation of 2-hydroxybenzyl quinoline-1(2H)-carboxylate.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of alkyl-substituted quinoline derivatives.
Scientific Research Applications
2-Methoxybenzyl quinoline-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases, including malaria and bacterial infections.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxybenzyl quinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids by interfering with bacterial DNA gyrase and topoisomerase IV. In anticancer applications, it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzyl quinoline-1(2H)-carboxamide: Similar structure but with an amide group instead of a carboxylate ester.
2-Methoxybenzyl quinoline-1(2H)-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate ester.
2-Methoxybenzyl quinoline-1(2H)-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylate ester.
Uniqueness
2-Methoxybenzyl quinoline-1(2H)-carboxylate is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its methoxybenzyl group provides additional stability and lipophilicity, making it a valuable compound for drug development and other scientific research.
Properties
Molecular Formula |
C18H17NO3 |
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Molecular Weight |
295.3 g/mol |
IUPAC Name |
(2-methoxyphenyl)methyl 2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C18H17NO3/c1-21-17-11-5-3-8-15(17)13-22-18(20)19-12-6-9-14-7-2-4-10-16(14)19/h2-11H,12-13H2,1H3 |
InChI Key |
FUZFZBJMRZTQQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1COC(=O)N2CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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